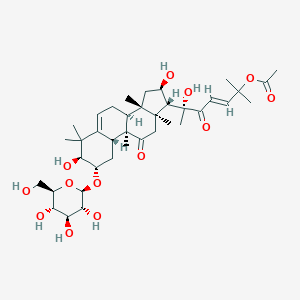
2-クロロ-5-ヨード安息香酸
概要
説明
2-Chloro-5-iodobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4ClIO2. It is characterized by the presence of both chlorine and iodine substituents on the benzene ring, specifically at the 2 and 5 positions, respectively. This compound is known for its utility as a synthetic intermediate in various chemical reactions and its applications in the pharmaceutical and chemical industries .
科学的研究の応用
2-Chloro-5-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
作用機序
Target of Action
2-Chloro-5-iodobenzoic Acid is a synthetic intermediate that primarily targets the metabotropic glutamate receptor subtype-2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) . It enhances the response of mGluR2 receptors to glutamate, the primary excitatory neurotransmitter in the brain . This modulation results in changes in neuronal signaling and can influence various neurological processes .
Biochemical Pathways
The activation of mGluR2 receptors by 2-Chloro-5-iodobenzoic Acid can affect several biochemical pathways. These include pathways involved in synaptic transmission and neuronal excitability . The downstream effects of these changes can impact various neurological functions and processes .
Result of Action
The molecular and cellular effects of 2-Chloro-5-iodobenzoic Acid’s action primarily involve changes in neuronal signaling due to its modulation of mGluR2 receptors . These changes can influence various neurological functions and may have potential therapeutic implications .
Safety and Hazards
将来の方向性
While specific future directions for 2-Chloro-5-iodobenzoic acid are not mentioned in the retrieved papers, its use as a synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase suggests potential applications in the development of new pharmaceuticals .
生化学分析
Biochemical Properties
It is known to be a useful synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the modulation of mGluR2.
Cellular Effects
Given its role in the synthesis of mGluR2 PAMs , it may influence cell function by modulating the activity of mGluR2, a receptor involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is used to synthesize quinolone carboxylic acids, which are known to inhibit protein tyrosine phosphatase . This suggests that 2-Chloro-5-iodobenzoic acid may exert its effects at the molecular level by influencing the activity of this enzyme.
Metabolic Pathways
Given its role in the synthesis of mGluR2 PAMs , it may interact with enzymes or cofactors involved in the metabolism of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzoic acid typically involves a multi-step process starting from methyl anthranilate. The steps include:
Iodination: Methyl anthranilate undergoes iodination using an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then converted to a chloro group via the Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoate.
Hydrolysis: Finally, the ester is hydrolyzed using sodium hydroxide and ethanol to yield 2-Chloro-5-iodobenzoic acid
Industrial Production Methods: Industrial production methods often optimize these steps to improve yield and reduce costs. For instance, the use of low-cost starting materials and efficient reaction conditions can achieve yields as high as 80% .
化学反応の分析
2-Chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups under appropriate conditions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .
類似化合物との比較
- 2-Chloro-4-iodobenzoic acid
- 2-Chloro-3-iodobenzoic acid
- 2-Chloro-6-iodobenzoic acid
Comparison: 2-Chloro-5-iodobenzoic acid is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
特性
IUPAC Name |
2-chloro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYSTBEDVQOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334099 | |
| Record name | 2-Chloro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19094-56-5 | |
| Record name | 2-Chloro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-iodobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4GYA9R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-chloro-5-iodobenzoic acid?
A1: Several synthetic approaches have been explored for 2-chloro-5-iodobenzoic acid production. A common strategy involves using readily available methyl anthranilate as a starting material. [, , ]
- Method 1: Methyl anthranilate undergoes iodination, followed by a Sandmeyer reaction to introduce the chlorine atom. Subsequent hydrolysis yields the desired 2-chloro-5-iodobenzoic acid. [] This method boasts a high yield of up to 80%. []
- Method 2: A similar three-step process starts with ethyl-o-aminobenzoate. Iodination, a Sandmeyer reaction, and hydrolysis are performed sequentially to obtain 2-chloro-5-iodobenzoic acid. [] This method achieves a total yield of 50.2%. []
- Method 3: This approach utilizes methyl 2-aminobenzoate and involves a four-step sequence of iodination, substitution, a Sandmeyer reaction, and alkaline hydrolysis. [] This optimized method results in a product purity of 95-98% and a total yield of 64-70%. []
Q2: How is the structure of 2-chloro-5-iodobenzoic acid confirmed?
A2: The synthesized 2-chloro-5-iodobenzoic acid is characterized using various spectroscopic techniques:
- ¹H NMR: This method provides information about the hydrogen atoms' environment within the molecule, helping confirm its structure. []
- IR Spectroscopy: Infrared spectroscopy identifies characteristic functional groups present in the compound based on their specific absorption patterns. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)






![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)


